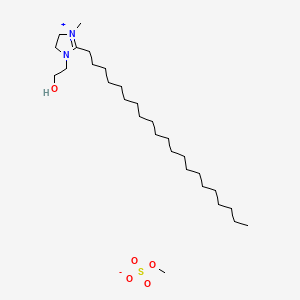
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate is a chemical compound with the molecular formula C27H55N2O+. It is known for its unique structure, which includes a long alkyl chain and an imidazolium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate typically involves the reaction of a long-chain alkyl halide with an imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the imidazolium salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The imidazolium core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .
Applications De Recherche Scientifique
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium core can interact with biological molecules through ionic and hydrogen bonding, leading to various biological effects. The long alkyl chain enhances its ability to penetrate cell membranes, making it effective in delivering active compounds to target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Octadecyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium iodide
Uniqueness
Compared to these similar compounds, 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate stands out due to its longer alkyl chain, which can enhance its hydrophobic interactions and improve its performance in various applications. Its unique structure also allows for more versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
93783-31-4 |
|---|---|
Formule moléculaire |
C28H58N2O5S |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;methyl sulfate |
InChI |
InChI=1S/C27H55N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-28(2)23-24-29(27)25-26-30;1-5-6(2,3)4/h30H,3-26H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
ADIOCFWWNVGAIN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


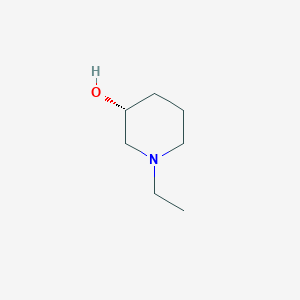
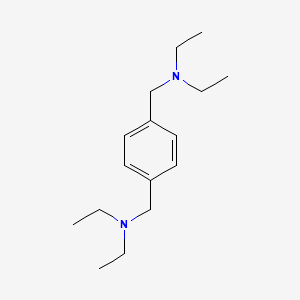
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)



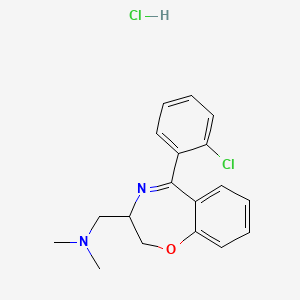

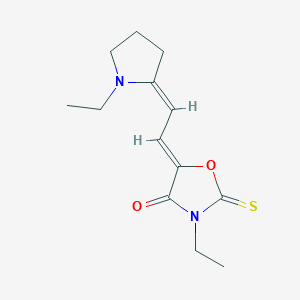
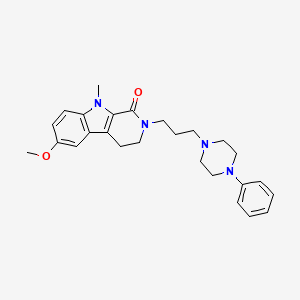
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)


